

Application Note: ^{13}C NMR Spectroscopy of Butane-1- ^{13}C for Structural Elucidation

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Compound of Interest

Compound Name: *Butane-1- ^{13}C*

CAS No.: 22612-53-9

Cat. No.: B1600253

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Executive Summary

In the realm of structural elucidation and metabolic tracing, site-specific isotopic labeling transforms simple organic molecules into powerful diagnostic probes. **Butane-1- ^{13}C** , an alkane enriched to ~99% ^{13}C at the terminal methyl position, serves as an exemplary model for calibrating multidimensional NMR experiments, understanding isotopic symmetry breaking, and mapping complex reaction mechanisms. This application note provides a comprehensive, self-validating framework for the acquisition and interpretation of **Butane-1- ^{13}C** NMR data, designed for researchers in drug development and analytical chemistry.

Theoretical Framework & Mechanistic Causality

Isotopic Symmetry Breaking and Chemical Shifts

In its natural, unlabeled state, n-butane possesses time-averaged C_2 symmetry due to rapid internal bond rotations. Consequently, its four carbon atoms exist in only two chemically equivalent environments, yielding exactly two signals in a standard ^{13}C NMR spectrum[1]. The methyl carbons (C_1/C_4) resonate upfield at approximately 13.2 ppm, while the methylene carbons (C_2/C_3) resonate downfield at approximately 25.0 ppm[2].

Introducing a 99% ^{13}C label at the C1 position fundamentally breaks this magnetic symmetry. While C4 remains at natural abundance (1.1% ^{13}C), the massive signal intensity at C1 dominates the spectrum. Furthermore, the presence of the heavy isotope induces a slight upfield intrinsic isotope shift (ΔC) on the adjacent C2 carbon (typically ~ 0.01 to 0.03 ppm). This subtle electronic shielding allows the C2 and C3 resonances to be resolved independently under high-field conditions.

Spin-Spin Coupling (JCC) Dynamics

The most significant analytical advantage of **Butane-1- ^{13}C** is the direct observation of carbon-carbon scalar couplings (JCC).

- The C1 Signal: Appears as a massive singlet representing the 98.9% of molecules with a ^{12}C at the C2 position. It is flanked by small satellite peaks (a doublet) representing the 1.1% of molecules with a natural abundance ^{13}C at C2.
- The C2 Signal: Because C1 is 99% ^{13}C , every natural abundance ^{13}C atom at the C2 position is adjacent to a ^{13}C nucleus. Therefore, the entire C2 signal is split into a distinct doublet by the one-bond coupling ($1\text{JCC}\approx 34.5$ Hz).
- The C3 Signal: Experiences a much weaker two-bond coupling ($2\text{JCC}\approx 1\text{--}3$ Hz) from C1, appearing as a tightly coupled doublet or a broadened singlet depending on the magnetic field strength and digital resolution.

Causality of Relaxation (T1) and NOE

Methyl carbons (C1, C4) undergo rapid internal rotation around the C2-C3 axis in addition to overall molecular tumbling. This provides an efficient mechanism for dipole-dipole relaxation, resulting in shorter spin-lattice relaxation times (T1) compared to the rigid methylene backbone. When designing quantitative NMR protocols, the relaxation delay (D1) must be calibrated to $5\times T1$ of the slowest relaxing carbon to ensure complete magnetization recovery.

Applications in Drug Development & Tracer Studies

Site-specific labeled alkanes are critical in mechanistic organic chemistry and metabolic tracing. A classic application of **Butane-1- ^{13}C** is the study of alkylcarbonium ion rearrangements. For example, when **Butane-1- ^{13}C** is exposed to superacid catalysts like HF-

SbF₅, it isomerizes to Butane-2-¹³C[3]. The rate of this ¹³C-scrambling provides direct evidence for the formation of protonated cyclopropane intermediates, as the reaction occurs without concurrent isomerization to isobutane[3]. In modern drug development, similar site-specific labels are used to track the metabolic fate of aliphatic side chains in pharmacokinetic (PK) studies.

Experimental Protocols: A Self-Validating System

To extract accurate JCC values and validate isotopic purity, the NMR protocol must eliminate quantification biases caused by the Nuclear Overhauser Effect (NOE) and sample volatility.

Protocol 4.1: Cryogenic Sample Preparation

Causality: Butane is a gas at standard temperature and pressure (boiling point -1 °C). To prevent sample loss and concentration drift during long acquisitions, the sample must be prepared cryogenically and hermetically sealed.

- Attach a heavy-wall J. Young NMR tube to a Schlenk line and purge with dry N₂.
- Add 0.6 mL of anhydrous CDCl₃ (containing 0.05% v/v TMS as an internal reference) to the tube.
- Submerge the NMR tube in a dry ice/acetone bath (-78 °C) to freeze the solvent.
- Introduce **Butane-1-¹³C** gas into the headspace, allowing it to condense onto the frozen CDCl₃.
- Seal the J. Young valve tightly, remove from the bath, and allow the solution to thaw and homogenize at room temperature. The sealed system ensures a constant molarity.

Protocol 4.2: Quantitative 1D ¹³C NMR (Inverse-Gated Decoupling)

Causality: Standard continuous ¹H decoupling artificially inflates ¹³C signal intensities via NOE. Inverse-gated decoupling activates the decoupler only during the acquisition time (to collapse ¹H-¹³C multiplets) and disables it during the relaxation delay, allowing NOE to decay, thus yielding true quantitative integrals.

- Insert the sample and regulate the probe temperature to 25 °C. Lock on CDCl₃ and shim the Z-axis gradients.
- Determine the 90° pulse width (P1) for ¹³C on the specific probe.
- Set the pulse sequence to zgig (inverse-gated decoupling).
- Set the relaxation delay (D1) to ≥60 seconds (ensuring D1>5×T₁ of the methylene carbons).
- Acquire 128–256 transients to achieve a sufficient Signal-to-Noise Ratio (SNR) for the natural abundance C₂/C₃/C₄ signals.
- Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transformation.

Quantitative Data Summary

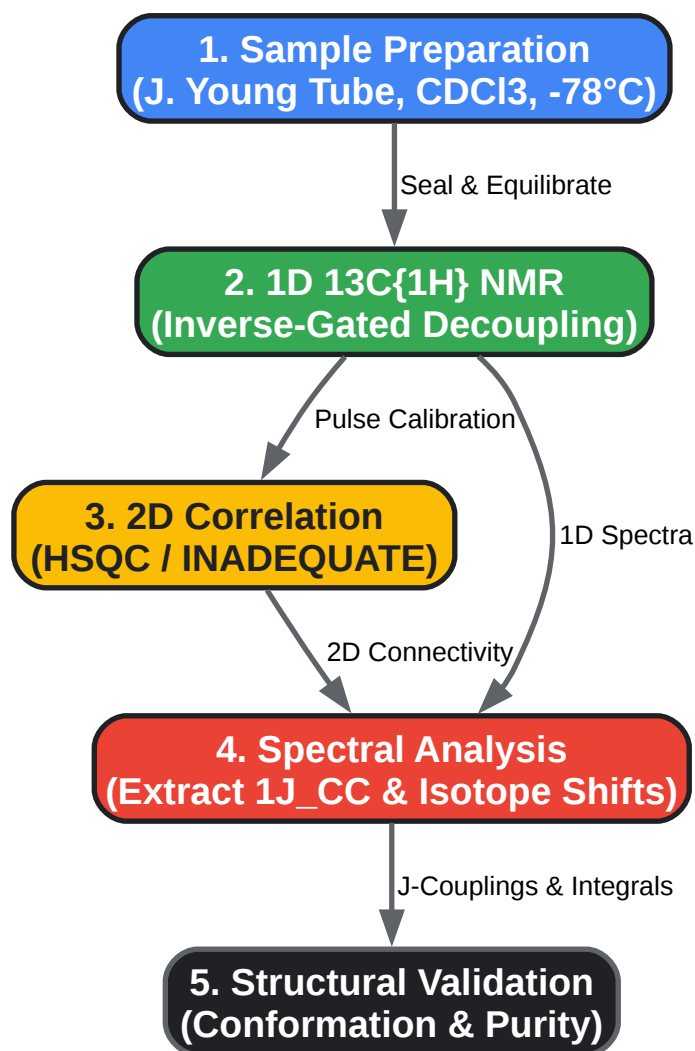
The following table summarizes the expected spectral parameters for **Butane-1-¹³C** in CDCl₃ at 298 K.

Carbon Position	Chemical Shift (ppm)	Isotopic Abundance	Expected Multiplet (¹³ C{ ¹ H})	Coupling Constant (Hz)
C1 (Labeled)	13.20	~99.0%	Singlet (with 1.1% satellites)	1JCC≈34.5 Hz
C2	24.98*	~1.1%	Doublet	1JCC≈34.5 Hz
C3	25.00	~1.1%	Broadened Singlet / Doublet	2JCC≈1.5 Hz
C4	13.20	~1.1%	Singlet	3JCC<1.0 Hz

*Note: The C2 chemical shift is slightly upfield of C3 due to the intrinsic ΔC isotope effect from the adjacent ¹³C label.

Workflow Visualization

The following diagram illustrates the logical progression of the **Butane-1-13C** structural elucidation workflow, emphasizing the causality between sample integrity, pulse sequence selection, and data extraction.



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Workflow for structural elucidation and validation of **Butane-1-13C** using quantitative NMR.

References

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- HF-SbF₅ catalysed isomerization of n-**butane-1-13C**, ResearchGate. Available at: [\[Link\]](#)

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Sources

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